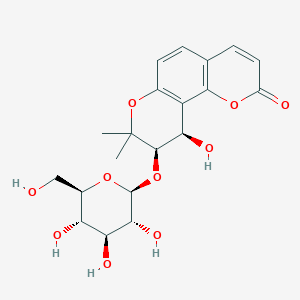

Praeroside II

描述

Praeroside II is an angular-type pyranocoumarin glycoside that can be isolated from the n-butanol-extracts of Peucedanum praeruptorum Dunn . This compound has a molecular formula of C20H24O10 and a molecular weight of 424.4 g/mol . This compound is primarily used for pharmacological studies and has shown potential in various scientific research applications .

准备方法

Synthetic Routes and Reaction Conditions

Praeroside II can be isolated from the n-butanol-extracts of Peucedanum praeruptorum Dunn . The isolation process typically involves column chromatography over polyamide, normal- and reversed-phase silica gel, and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) . The compound is obtained as a colorless powder with a melting point of 130.5–132.5°C .

Industrial Production Methods

Currently, there are no widely reported industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically from the roots of Peucedanum praeruptorum Dunn .

化学反应分析

Types of Reactions

Praeroside II undergoes various chemical reactions, including hydrolysis and oxidation . Alkaline hydrolysis using sodium hydroxide solution (0.5%) can be employed to break down the compound .

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide (NaOH) solution (0.5%) is commonly used for hydrolysis reactions involving this compound.

Major Products Formed

The major products formed from the hydrolysis of this compound include khellactone and other related coumarin derivatives .

科学研究应用

Praeroside II has been extensively studied for its pharmacological properties. It exhibits a wide range of biological activities, including:

Anti-inflammatory: This compound has shown potential in reducing inflammation.

Neuroprotective: The compound has neuroprotective effects, making it a candidate for studies related to neurodegenerative diseases.

Antitumor: This compound exhibits antitumor properties, which are being explored for cancer research.

Antidepressant: The compound has shown antidepressant effects in various studies.

Osteogenic: This compound promotes bone formation, making it useful in studies related to bone health.

作用机制

The mechanism of action of Praeroside II involves its interaction with various molecular targets and pathways. The compound is known to modulate inflammatory pathways, thereby reducing inflammation . It also interacts with neuroprotective pathways, providing protection against neurodegenerative conditions . The exact molecular targets and pathways are still under investigation, but the compound’s effects are attributed to its ability to modulate multiple biological processes .

相似化合物的比较

Praeroside II is part of a group of angular-type pyranocoumarin glycosides. Similar compounds include:

Praeroside III: Another angular-type pyranocoumarin glycoside isolated from Peucedanum praeruptorum Dunn.

Praeroside IV: Similar in structure and isolated from the same plant source.

Praeroside V: Another related compound with similar pharmacological properties.

This compound is unique due to its specific molecular structure and the range of biological activities it exhibits. Its potential in various scientific research applications makes it a valuable compound for further studies.

生物活性

Praeroside II is a naturally occurring glycoside derived from various plant sources, particularly from the Phlojodicarpus sibiricus species. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This article synthesizes recent research findings on the biological activities of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is chemically classified as a flavonoid glycoside with the molecular formula . Its structure consists of a flavonoid backbone linked to a sugar moiety, which contributes to its biological activity. The compound's unique structure facilitates interactions with various biological targets, enhancing its pharmacological potential.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and cardiovascular disorders.

Table 1: Antioxidant Activity of this compound

| Study | Methodology | IC50 Value (µg/mL) | Remarks |

|---|---|---|---|

| DPPH Assay | 15.2 | Effective radical scavenger | |

| ABTS Assay | 12.5 | Comparable to standard antioxidants |

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Inhibition of Inflammatory Cytokines

- Model: LPS-stimulated RAW 264.7 macrophages

- Findings: Treatment with this compound at concentrations of 10 µg/mL reduced TNF-α levels by 40% and IL-6 levels by 35% compared to untreated controls.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against melanoma (B16) and cervical cancer (HeLa) cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (µg/mL) | Treatment Duration | Mechanism of Action |

|---|---|---|---|

| B16 | 6.88 | 24 hours | Induction of apoptosis |

| HeLa | 4.15 | 48 hours | Cell cycle arrest |

In these studies, the mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Mechanistic Insights

The biological activities of this compound are closely linked to its ability to interact with cellular components. Studies have shown that it can:

- Scavenge Reactive Oxygen Species (ROS): Reducing oxidative stress in cells.

- Modulate Gene Expression: Influencing the expression of genes involved in inflammation and apoptosis.

- Interfere with Cell Signaling Pathways: Affecting pathways such as NF-κB and MAPK, which are critical in inflammation and cancer progression.

属性

IUPAC Name |

(9R,10R)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-20(2)18(29-19-16(26)15(25)13(23)10(7-21)27-19)14(24)12-9(30-20)5-3-8-4-6-11(22)28-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUDHOGPLBDVAX-GZFODPQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345717 | |

| Record name | Praeroside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86940-46-7 | |

| Record name | Praeroside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Praeroside II in the context of the research on Peucedanum japonicum Thunb.?

A1: this compound was identified as one of the seventeen compounds isolated from the n-butanol soluble fraction of Peucedanum japonicum Thunb. leaves []. While not as potent as other isolated compounds like isoquercitrin or caffeoylquinic acid derivatives, its presence contributes to the overall phytochemical profile of the plant. This is particularly interesting because this study marks the first time this compound has been isolated from this plant species [].

Q2: Does the presence of this compound influence the vasorelaxant activity observed in Angelica furcijuga Kitagawa?

A2: While this compound was successfully isolated from Angelica furcijuga Kitagawa roots in the study [], its specific contribution to the observed vasorelaxant activity wasn't directly investigated. The research primarily focused on the role of khellactone-type coumarins like hyuganin A and anomalin in inhibiting high K+-induced contractions []. Further research would be needed to ascertain whether this compound plays a synergistic or independent role in the plant's vasorelaxant properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。